molecular formula C21H24N2O4 B14960875 1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B14960875
M. Wt: 368.4 g/mol
InChI Key: KPVISGWUZIDNFJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-N-ethyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, phenyl groups, and methoxy substituents

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethoxybenzaldehyde with ethylamine to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-N-ethyl-5-oxo-N-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen, leading to the formation of various derivatives. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-N-ethyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxo-N-phenylpyrrolidine-3-carboxamide include other pyrrolidine derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. For example, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have shown potent antimicrobial activity . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-ethyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-4-22(16-8-6-5-7-9-16)21(25)15-12-20(24)23(14-15)18-11-10-17(26-2)13-19(18)27-3/h5-11,13,15H,4,12,14H2,1-3H3

InChI Key

KPVISGWUZIDNFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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